![molecular formula C15H13FO4 B6365453 4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261980-65-7](/img/structure/B6365453.png)
4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid, 95%
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Overview
Description
4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid (95%) is an organic compound that is widely used in scientific research as a reagent in various syntheses. It is a white crystalline solid with a molecular weight of 246.22 g/mol, and its chemical structure consists of a benzene ring with two methyl groups and a fluorine atom attached to the ring. It is a versatile reagent and is used in a variety of synthetic processes, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid is widely used in scientific research as a reagent in various syntheses. It is a versatile reagent and can be used in a variety of synthetic processes, including the synthesis of pharmaceuticals, polymers, and other materials. It is also used in the study of biochemical and physiological effects, such as its ability to inhibit the enzyme cyclooxygenase-2 (COX-2) and its potential as an anti-inflammatory agent.
Mechanism of Action
4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid can reduce inflammation and pain.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to reduce the expression of adhesion molecules, which are involved in the migration of inflammatory cells to sites of injury.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid in laboratory experiments include its low cost, its availability in a variety of forms (powder, solution, etc.), and its stability in aqueous solution. The main limitation of this compound is its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Future Directions
The future directions for 4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid research include further investigation of its anti-inflammatory and analgesic effects, as well as its potential as an anti-cancer agent. In addition, further research is needed to determine the optimal dosage and administration route for this compound. Finally, research is needed to explore its potential to inhibit other enzymes involved in inflammation and pain, such as 5-lipoxygenase and cyclooxygenase-1.
Synthesis Methods
4-(2,5-Dimethoxyphenyl)-3-fluorobenzoic acid can be synthesized through a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol with sodium fluoride in an aqueous solution of acetic acid to form a fluorinated phenol. The second step involves the reaction of the fluorinated phenol with benzoyl chloride in the presence of anhydrous potassium carbonate to produce 4-(2,5-dimethoxyphenyl)-3-fluorobenzoic acid.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-6-14(20-2)12(8-10)11-5-3-9(15(17)18)7-13(11)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQVMKVCATYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681414 |
Source
|
Record name | 2-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-65-7 |
Source
|
Record name | 2-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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